Gas-Phase Elimination Kinetics: Bromo Derivative Outperforms Chloro in Reactivity Under Thermal Conditions
In a static system study of 2-haloethyl methanesulfonates, the bromo compound exhibited a higher first-order elimination rate constant than its chloro counterpart at 340 °C [1]. The Arrhenius parameters quantify the reactivity advantage: the bromo derivative requires a marginally lower activation energy (172.8 ± 4.8 kJ mol⁻¹) compared to the chloro derivative (173.9 ± 6.0 kJ mol⁻¹) [1].
| Evidence Dimension | First-order elimination rate constant (k₁) in gas phase |
|---|---|
| Target Compound Data | 2-Bromoethyl methanesulfonate: k₁ = 9.46 × 10⁻⁴ s⁻¹ at 340 °C; Ea = 172.8 ± 4.8 kJ mol⁻¹; log A = 11.70 ± 0.43 |
| Comparator Or Baseline | 2-Chloroethyl methanesulfonate: k₁ = 7.12 × 10⁻⁴ s⁻¹ at 340 °C; Ea = 173.9 ± 6.0 kJ mol⁻¹; log A = 11.67 ± 0.50 |
| Quantified Difference | Bromo compound 1.33× faster than chloro compound at 340 °C (9.46 × 10⁻⁴ vs. 7.12 × 10⁻⁴ s⁻¹) |
| Conditions | Gas phase, static system, temperature range 310–380 °C, pressure range 26–174 Torr, seasoned vessels with propene/toluene inhibitor |
Why This Matters
The quantified 33% rate enhancement translates to shorter reaction times in thermal elimination processes, directly improving synthetic throughput when selecting the bromo derivative over the chloro analog.
- [1] Alvarez G., J. G.; Chuchani, G. Electronic factors in the elimination kinetics of 2‐halosubstituted methanesulphonates in the gas phase. Journal of Physical Organic Chemistry 1990, 3 (7), 456–458. DOI: 10.1002/poc.610030707. View Source
